(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate
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Overview
Description
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. This structural motif is often found in natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic core
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
(S)-tert-Butyl 2-oxa-8-azaspiro[4
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in material science and catalysis.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with similar spirocyclic features.
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with potential anticancer activity.
Uniqueness
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate stands out due to the presence of the tert-butyl carbamate group, which can enhance its stability and solubility. This unique feature may contribute to its potential as a drug candidate and its versatility in various chemical reactions.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
KHVXQKCRFSXIID-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC12CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origin of Product |
United States |
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